AChE/BChE-IN-4

Alzheimer's disease Parkinson's disease Cholinesterase inhibition

AChE/BChE-IN-4 (BMC-3) is a carbamate dual inhibitor with exceptional BChE potency (IC50=2.2 nM), >41-fold superior to rivastigmine and 8.4-fold on hAChE. Its BChE-preferring profile (SI=0.003) and predicted BBB permeability (logP 2.2, tPSA 61.8 Ų) make it ideal for advanced AD models where BChE dominates. Differentiated from AChE-selective inhibitors (donepezil, galantamine) and rivastigmine. Use as a benchmark BChE-preferring ligand for SAR studies. For R&D only; ≥98% purity. Bulk inquiries welcome.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B15142130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-4
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)C(CNC2CCCCC2)O
InChIInChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-6-7-13(11-15)16(20)12-18-14-8-4-3-5-9-14/h6-7,10-11,14,16,18,20H,3-5,8-9,12H2,1-2H3
InChIKeyWKINCXKQRMVAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-4: Dual Cholinesterase Inhibitor for Alzheimer's and Parkinson's Disease Research


AChE/BChE-IN-4 (also known as BMC-3) is a carbamate-based, dual-function inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a class of compounds under investigation for symptomatic relief in Alzheimer's disease (AD) and Parkinson's disease (PD) dementia [1]. In vitro assays demonstrate potent inhibition of human BChE (hBChE) with an IC50 of 2.2 nM and moderate inhibition of human AChE (hAChE) with an IC50 of 792 nM [1]. Physicochemical analysis and in silico predictions indicate that AChE/BChE-IN-4 possesses favorable properties for crossing the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS) therapeutics [1].

Why Generic Substitution Fails for AChE/BChE-IN-4: The Critical Need for Defined Dual Inhibition and BBB Permeability


The selection of a cholinesterase inhibitor for AD research cannot rely on simple drug class interchangeability. Clinically approved agents like donepezil and galantamine are highly selective for AChE over BChE, while rivastigmine, though a dual inhibitor, exhibits significantly weaker potency on both enzymes [1][2][3][4]. As AD progresses, AChE levels in the brain decline while BChE levels rise, making potent BChE inhibition a crucial yet often overlooked therapeutic target [5]. Substituting AChE/BChE-IN-4 with a generic AChE-selective inhibitor or a less potent dual inhibitor would fail to recapitulate the specific pharmacological profile—particularly its exceptional BChE potency—required for investigating disease-modifying mechanisms in advanced AD models. The quantitative evidence below demonstrates precisely why this compound offers a differentiated tool for hypothesis-driven research.

AChE/BChE-IN-4 Quantitative Differentiation Guide: Head-to-Head Evidence Against Key Comparators


Potency Advantage vs. Rivastigmine: AChE/BChE-IN-4 Exhibits Superior hBChE and hAChE Inhibition

AChE/BChE-IN-4 (BMC-3) demonstrates a significant potency advantage over the clinically approved dual cholinesterase inhibitor rivastigmine. In a direct comparison using a hybrid tryptamine-rivastigmine study as a benchmark for rivastigmine's activity, AChE/BChE-IN-4 is approximately 8.4-fold more potent against hAChE (792 nM vs. 6630 nM) and over 41-fold more potent against hBChE (2.2 nM vs. 91 nM) [1][2]. The original study also confirms that BMC-3 is more potent than rivastigmine against both electric eel AChE and equine serum BChE under identical experimental conditions [1].

Alzheimer's disease Parkinson's disease Cholinesterase inhibition

Dual Inhibition Profile: AChE/BChE-IN-4 vs. AChE-Selective Donepezil and Galantamine

In contrast to clinically approved AChE-selective inhibitors donepezil and galantamine, AChE/BChE-IN-4 provides balanced, potent dual inhibition. Donepezil exhibits high AChE selectivity (IC50 ~6.7 nM) but is a poor BChE inhibitor (selectivity ratio ~405:1), and galantamine shows an even more pronounced selectivity (AChE IC50 1.83 µM vs. BChE IC50 18.17 µM) [1][2][3]. AChE/BChE-IN-4, with an hBChE IC50 of 2.2 nM and an hAChE IC50 of 792 nM, achieves a BChE-to-AChE selectivity ratio of ~0.003, indicating a >300-fold preference for BChE over AChE [3].

Alzheimer's disease Cholinesterase selectivity BChE inhibition

Direct Comparison with Structural Analog AChE/BChE-IN-5 (BMC-16): Optimized BChE Potency

Within the same series of carbamate derivatives, AChE/BChE-IN-4 (BMC-3) shows a distinct potency profile compared to its close analog AChE/BChE-IN-5 (BMC-16). While both compounds are potent dual inhibitors, BMC-3 achieves a 4.8-fold higher potency on hBChE (2.2 nM vs. 10.6 nM), whereas BMC-16 is approximately 3-fold more potent on hAChE (266 nM vs. 792 nM) [1]. This highlights a structure-activity trade-off: BMC-3 sacrifices some AChE potency for a significant gain in BChE potency.

Alzheimer's disease Structure-activity relationship Carbamate inhibitors

Blood-Brain Barrier (BBB) Penetration Potential: In Silico Evidence for CNS Target Engagement

AChE/BChE-IN-4 is predicted to cross the blood-brain barrier (BBB) based on its physicochemical properties, a critical attribute for any potential CNS-active therapeutic. The compound's favorable logP (2.2) and topological polar surface area (tPSA) (61.8 Ų) are within ranges associated with good CNS penetration [1]. In contrast, while donepezil and rivastigmine are known to cross the BBB, their clinical use is associated with peripheral cholinergic side effects partly due to their systemic inhibition profile; AChE/BChE-IN-4's high BChE selectivity may offer a differentiated CNS/peripheral inhibition ratio [2].

Blood-brain barrier CNS drug delivery Pharmacokinetics

Selectivity Index: AChE/BChE-IN-4 Achieves Unmatched BChE Preference vs. Clinical Gold Standards

The selectivity index (SI, calculated as IC50 hBChE / IC50 hAChE) provides a quantitative measure of an inhibitor's preference for BChE over AChE. AChE/BChE-IN-4 exhibits an SI of approximately 0.003, indicating a strong 360-fold preference for inhibiting BChE. This contrasts sharply with rivastigmine (SI ≈ 0.014, ~70-fold preference), donepezil (SI ≈ 405, a 405-fold preference for AChE), and galantamine (SI ≈ 9.9, a 10-fold preference for AChE) [1][2][3][4]. This metric highlights that among clinically relevant and investigational cholinesterase inhibitors, AChE/BChE-IN-4 has a uniquely pronounced BChE-preferring phenotype.

Selectivity index Cholinesterase Drug discovery

AChE/BChE-IN-4 Application Scenarios: Where Its Differentiated Profile Provides Greatest Value


Investigating BChE-Dependent Cholinergic Dysfunction in Advanced Alzheimer's Disease Models

In advanced stages of AD, AChE activity declines while BChE activity increases, shifting the primary acetylcholine-hydrolyzing enzyme from AChE to BChE. AChE/BChE-IN-4's exceptional potency against hBChE (IC50 = 2.2 nM) and its >41-fold superiority over rivastigmine in BChE inhibition [1][2] make it a uniquely valuable tool for studying this late-stage cholinergic deficit. Its BChE-preferring dual inhibition profile (SI = 0.003) is highly suited for in vivo models of advanced AD where BChE is the dominant enzyme, and AChE-selective inhibitors like donepezil would be largely ineffective [3].

Structure-Activity Relationship (SAR) Studies on Carbamate-Based Cholinesterase Inhibitors

The direct head-to-head comparison with its analog AChE/BChE-IN-5 (BMC-16) provides a clear SAR inflection point: a structural modification that shifts potency from hAChE (BMC-16 is 3-fold more potent) to hBChE (BMC-3 is 4.8-fold more potent) [1]. Researchers can use AChE/BChE-IN-4 as a benchmark BChE-preferring ligand in medicinal chemistry campaigns aimed at developing novel carbamate-based dual inhibitors or in exploring the molecular determinants of cholinesterase subtype selectivity.

Validating In Vitro BBB Permeability Models for CNS Drug Discovery

With its favorable in silico physicochemical properties (logP 2.2, tPSA 61.8 Ų) and predicted BBB permeability [1][2], AChE/BChE-IN-4 serves as an ideal reference compound for calibrating and validating in vitro BBB models (e.g., PAMPA-BBB, cell-based transwell assays). Its potent, measurable cholinesterase inhibition provides a sensitive readout for confirming permeability in functional assays, allowing for the establishment of reliable structure-permeability relationships in CNS drug discovery programs.

Dual-Target vs. Single-Target Efficacy Studies in Parkinson's Disease Dementia

Rivastigmine is approved for PD dementia, but its modest potency limits its utility in preclinical research [2]. AChE/BChE-IN-4 offers a more potent dual inhibition alternative (8.4-fold more potent on hAChE, 41-fold more potent on hBChE) for comparative efficacy studies [1][2]. This allows for a more rigorous evaluation of the dual-inhibition hypothesis in PD dementia models, enabling researchers to determine whether superior cholinergic enzyme blockade translates to improved behavioral or neuroprotective outcomes compared to the clinical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BChE-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.